(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo pyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, with an imino group and a methylsulfanylphenyl substituent. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative, with a carbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The thiadiazole intermediate is then reacted with a suitable reagent, such as a formamide derivative, to form the fused pyrimidine ring.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Substitution with Methylsulfanylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound used in organic synthesis.
Uniqueness
(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Its fused thiadiazole-pyrimidine ring system and the presence of the imino and methylsulfanylphenyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
(6E)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-9-4-2-8(3-5-9)6-10-11(14)17-13(16-12(10)18)20-7-15-17/h2-7,14H,1H3/b10-6+,14-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKIVCFOIYMTF-JYHZAZBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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